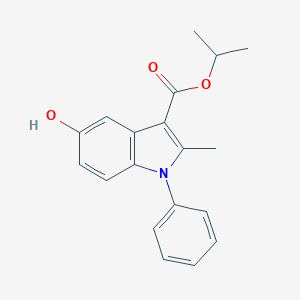![molecular formula C21H16N2O3 B259577 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as BMHPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMHPC is a member of the benzo[h]chromene family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The exact mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation, cancer, and viral infections. This compound may also modulate the expression of various genes involved in apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of reactive oxygen species and lipid peroxidation in lipopolysaccharide-stimulated macrophages. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
实验室实验的优点和局限性
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been shown to have low toxicity and high stability under various conditions. However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which may limit its use in some assays. Additionally, this compound may interact with other compounds or proteins in complex biological systems, which may complicate the interpretation of the results.
未来方向
There are several future directions for the research on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile. First, the exact mechanism of action of this compound needs to be further investigated. Second, the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and viral infections, need to be explored in more detail. Third, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its optimal dosage and administration route. Fourth, the development of new synthetic methods or analogs of this compound may improve its biological activities or overcome its limitations. Finally, the safety and efficacy of this compound need to be evaluated in preclinical and clinical studies before its potential use in humans.
合成方法
The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by cyclization with ammonium acetate and subsequent reduction with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
属性
分子式 |
C21H16N2O3 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-10-13(7-9-17(18)24)19-15-8-6-12-4-2-3-5-14(12)20(15)26-21(23)16(19)11-22/h2-10,19,24H,23H2,1H3 |
InChI 键 |
UOMYUIVWFJEXAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)




![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
